
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring, and the “3-phenyl” indicates the presence of a phenyl group at the 3rd position . The “7-yl 3-nitrobenzoate” part suggests that there is a nitrobenzoate group attached to the 7th position of the chromene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromene ring system, with the various substituents (the carbonyl group, the phenyl group, and the nitrobenzoate group) attached at the appropriate positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound, based on its structure, include a relatively high molecular weight, potential aromaticity (due to the presence of the chromene and phenyl rings), and the potential for both polar and nonpolar character (due to the presence of both polar (carbonyl, nitro) and nonpolar (phenyl) groups) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Mesogenic Materials
Research by Abboud, Lafta, and Tomi (2017) focused on synthesizing a new mesogenic homologous series bearing a 1,3,4-oxadiazole ring with a nitro terminal group. These compounds were characterized for their liquid crystalline properties, showing different mesophases influenced by the presence of the nitro group and the alkoxy terminal chain, highlighting their potential in materials science and display technologies Abboud et al., 2017.
Physico-Chemical Properties of Polar Liquid Crystal Materials
Morita and colleagues (2008) explored the synthesis and properties of a series of compounds incorporating a coumarin skeleton at the terminal position. These compounds exhibited nematic liquid crystalline phases, offering insights into the design of liquid crystal displays and other optical devices Morita et al., 2008.
Structural Analysis and Coordination Chemistry
Research by Win et al. (2011) on the title compound (4-Chloro-3-nitrobenzoato)triphenyltin(IV) provided detailed insights into its distorted tetrahedral geometry and intermolecular hydrogen bonding, contributing to coordination chemistry and the development of new materials Win et al., 2011.
NMR Characterization of Heterocyclic Derivatives
Kim et al. (2018) focused on the NMR characterization of 1,3,4‐oxadiazole derivatives, highlighting the significance of structural analysis in understanding the properties and potential applications of these compounds in drug development and chemical synthesis Kim et al., 2018.
Antibacterial Effects of Chromen-2-one Derivatives
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, providing valuable data for the development of new antimicrobial agents Behrami & Dobroshi, 2019.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-18-10-9-17(29-22(25)15-7-4-8-16(11-15)23(26)27)12-20(18)28-13-19(21)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDUQQZNAVPABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

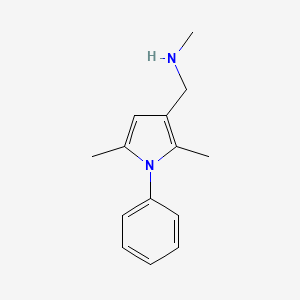
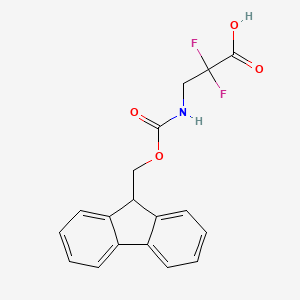

![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2445840.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
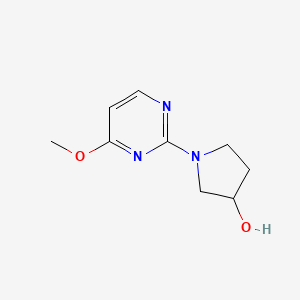
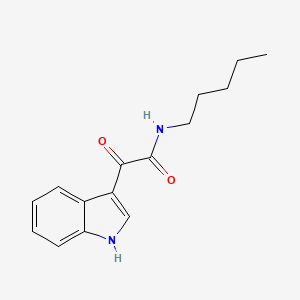
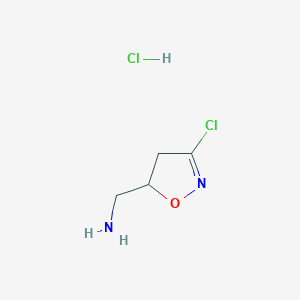
![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)